{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate
Description
Properties
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH.H2O/c1-4-2-5(7(8,9)10)13-6(3-11)12-4;;/h2H,3,11H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQYRABQXKSOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C(F)(F)F.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methyl-2-pyrimidinylmethylamine with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
Scientific Research Applications
{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to other pyrimidine- and pyridine-derived amines, hydrochlorides, and halogenated derivatives. Below is a detailed analysis:
Structural Analogues
Functional and Physicochemical Comparisons
Trifluoromethyl vs. Chloro/Methyl Substituents :
The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to chloro or methyl substituents (e.g., 4-chloro-2-ethyl-6-methylpyrimidine ). This property may enhance blood-brain barrier penetration or target binding in drug candidates but could reduce aqueous solubility without salt forms .- Pyrimidine vs. For example, ACNU’s pyrimidine moiety contributes to its DNA-binding antitumor mechanism .
- Salt Forms and Hydration: Hydrochloride salts (e.g., target compound, [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride ) improve solubility in polar solvents like water or ethanol. The hydrate form in the target compound may further stabilize the crystal lattice, reducing hygroscopicity compared to anhydrous salts .
Metabolic Stability : Compounds like ACNU undergo rapid metabolism (~12-min plasma half-life in rats ), whereas the target compound’s trifluoromethyl group could slow oxidative degradation, a common advantage of fluorinated molecules in medicinal chemistry .
Biological Activity
The compound {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : 4-methyl-6-(trifluoromethyl)-2-pyrimidinamine hydrochloride hydrate
- Molecular Formula : C₆H₆F₃N₃·HCl·H₂O
- CAS Number : 5734-63-4
The biological activity of this compound is largely attributed to its interaction with various molecular targets in the body. It has been identified as a potential inhibitor of certain enzymes and receptors involved in inflammatory processes. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that it can induce apoptosis in pancreatic cancer cell lines such as Panc-1 and BxPC-3, with IC50 values ranging from 0.051 µM to 0.066 µM, indicating potent anticancer properties .
- Anti-inflammatory Effects :
- Pharmacokinetics :
Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on pancreatic cancer cell lines. The results indicated significant cytotoxic effects with lower IC50 values compared to non-cancerous cell lines (WI38), underscoring its selective toxicity towards cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 0.066 |
| BxPC-3 | 0.051 |
| WI38 (normal) | 0.36 |
Case Study 2: Inhibition of Inflammatory Mediators
In an ex vivo model using human whole blood stimulated with LPS, the compound demonstrated a significant reduction in TNFα levels, highlighting its potential as an EP4 antagonist in inflammatory pathways .
Q & A
Basic: What are the recommended synthetic routes for preparing {[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized via refluxing precursors (e.g., 4-amino-2-methyl-6-chloropyrimidine) with amines in ethanol, catalyzed by hydrochloric acid . Key optimizations include:
- Temperature control : Maintain reflux conditions (~78°C for ethanol) to ensure complete reaction .
- pH adjustment : Use hydrochloric acid to protonate intermediates, enhancing reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Provides detailed structural confirmation via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, trifluoromethyl groups at δ ~120 ppm in NMR) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥98% by area normalization) and detects impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] ions) .
- Elemental Analysis : Confirms stoichiometry of hydrochloride hydrate form .
Basic: How should the compound's stability be assessed under different storage conditions?
- Thermogravimetric Analysis (TGA) : Measures loss on drying (≤5.0 mg/g at 105°C) and hydrate stability .
- Accelerated Degradation Studies : Expose to elevated humidity (75% RH) and temperature (40°C) for 4 weeks, monitoring via HPLC for decomposition .
- Light Sensitivity Testing : Store in amber vials under UV/Vis light to detect photodegradation products .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during structural elucidation?
- Comparative Analysis : Cross-reference observed shifts with published data for structurally similar compounds (e.g., 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride) .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and identify anomalies .
- Multi-Technique Validation : Combine NMR, NMR, and 2D-COSY to resolve overlapping signals .
Advanced: What strategies are recommended for optimizing the compound's solubility and bioavailability in preclinical studies?
- Salt Formation : Convert to alternative salts (e.g., mesylate) or co-crystals to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via reactions at the amine or pyrimidine positions .
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .
Advanced: How can reaction mechanisms be elucidated for key transformations in the synthesis of this compound?
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to identify rate-determining steps .
- Intermediate Trapping : Use quenching agents (e.g., DO) to isolate and characterize transient intermediates via MS or NMR .
- Computational Studies : Apply molecular dynamics simulations to map energy barriers and transition states .
Advanced: What methodologies are suitable for investigating the compound's interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., , ) to receptors or enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
